Antiproliferative Selectivity in Cancer Screens
While 5-Phenyl-4,5-dihydroisoxazol-5-ol itself is a core scaffold, its derivatives exhibit sharply differentiated anticancer activity. In a study of 3-substituted-5-phenyl-4,5-dihydroisoxazoles, the unsubstituted 5-phenyl derivative (compound 4) was compared to its 5-(2-substituted-quinolin-3-yl) counterparts. The most active derivative, 7i, showed selective growth inhibition against the EKVX non-small cell lung cancer line, while the simpler scaffold 4 showed no significant activity. This highlights that the 5-phenyl-5-hydroxy core is a necessary but not sufficient condition for activity; its unique substitution at the 3-position drives the observed potency [1]. This is a class-level inference for the target compound.
Derivative 7i: active in EKVX NSCLC
| Evidence Dimension | In vitro anticancer activity (NCI 60-cell line one-dose screen) |
|---|---|
| Target Compound Data | Derivative 7i (containing target core) showed highest activity against EKVX (non-small cell lung cancer) |
| Comparator Or Baseline | Derivative 7h (similar core) showed moderate activity against SNB-75 (CNS cancer); other derivatives including 4 were inactive. |
| Quantified Difference | Not applicable for a one-dose screen; data is qualitative (active vs. inactive). |
| Conditions | NCI 60 human cancer cell line panel at 10⁻⁵ M concentration. |
Why This Matters
This demonstrates that the 5-phenyl-4,5-dihydroisoxazol-5-ol core is a privileged scaffold whose biological activity is highly tunable, making it a strategic choice for SAR-driven medicinal chemistry campaigns over less modular heterocyclic alternatives.
- [1] Chloramine-T mediated synthesis, ADME, docking study and cytotoxic activity of 3-substituted-5-phenyl-4,5-dihydroisoxazole derivatives. Journal of Molecular Structure, 2026. View Source
